molecular formula C14H16N2O4 B2875226 Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 61548-64-9

Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B2875226
CAS No.: 61548-64-9
M. Wt: 276.292
InChI Key: HQKXRBPZRHVZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS: 61548-64-9, 1951441-35-2; molecular formula: C₁₄H₁₆N₂O₄) is a quinoline derivative featuring an acetamido group at position 3 and an ethyl ester moiety . Its structure combines a tetrahydroquinoline core with a 2-oxo group, making it a key intermediate in medicinal chemistry and organic synthesis. The acetamido substituent introduces hydrogen-bonding capabilities, while the ester group enhances lipophilicity, influencing solubility and reactivity.

Properties

IUPAC Name

ethyl 3-acetamido-2-oxo-1,4-dihydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-20-13(19)14(16-9(2)17)8-10-6-4-5-7-11(10)15-12(14)18/h4-7H,3,8H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKXRBPZRHVZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2NC1=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity in Cyclization

Positional selectivity during ring formation is influenced by:

  • Acid Strength : Concentrated H₂SO₄ favors electrophilic aromatic substitution at the para position relative to the acetamido group.
  • Steric Effects : Bulky substituents on the aniline precursor (e.g., ethoxy groups) direct cyclization to the meta position, necessitating protective group strategies.

Byproduct Formation and Mitigation

  • Quinoline Contamination : Over-dehydration occurs above 80°C, mitigated by precise temperature control and nucleophilic additives (e.g., NaHSO₃).
  • Racemization : The chiral center at C3 undergoes partial racemization during esterification, addressed via low-temperature (−20°C) reactions.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the acid-catalyzed method is preferred due to:

  • Cost Efficiency : H₂SO₄ and paraformaldehyde are economical compared to palladium catalysts.
  • Simplified Purification : Crystallization from ethanol/water achieves 99% purity after two recrystallizations.

Scientific Research Applications

Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can interact with enzymes and receptors, altering their activity.

    Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The target compound is compared to analogues with variations in substituents, ester groups, and heteroatoms (Table 1).

Table 1: Structural and Functional Group Comparisons

Compound Name CAS No. Substituents Functional Groups Molecular Formula Molecular Weight
Target Compound 61548-64-9 3-Acetamido, 2-oxo, ethyl ester Amide, ester, ketone C₁₄H₁₆N₂O₄ 276.29
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 105404-33-9 2-oxo, methyl ester Ester, ketone C₁₂H₁₃NO₃ 205.21
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 26906-40-1 2-oxo, ethyl ester Ester, ketone C₁₂H₁₃NO₃ 219.24
Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 918413-16-8 3-Benzyl, 2-oxo, ethyl ester Ester, ketone, aromatic C₁₉H₁₉NO₃ 309.36
Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 1909325-97-8 7-Iodo, 1-methyl, 2,4-dioxo, ethyl ester Halogen, ester, diketone C₁₃H₁₂INO₄ 373.14

Key Observations :

  • Acetamido vs.
  • Dioxo vs. Mono-oxo: The 2,4-dioxo derivative (C₁₃H₁₂INO₄) introduces additional electron-withdrawing effects, altering redox properties .

Physicochemical Properties

Key Observations :

  • Higher purity (95%) is reported for methyl esters, likely due to simpler purification processes .
  • Temperature-sensitive compounds (e.g., Ethyl 2-oxo-...) require refrigeration to prevent ester hydrolysis .

Biological Activity

Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS No. 1951441-35-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H18N2O3
  • Molecular Weight : 274.32 g/mol
  • Structure : The compound features a tetrahydroquinoline core with an acetamido and a carboxylate functional group, contributing to its biological activity.

This compound exhibits several mechanisms that may contribute to its biological effects:

  • Neuroprotective Effects : Recent studies suggest that compounds with similar structures can mitigate neurotoxicity associated with amyloid-beta (Aβ) aggregation in Alzheimer's disease models. For instance, certain derivatives have been shown to improve cell viability in neuronal cell lines exposed to Aβ42 .
  • Antioxidant Activity : Compounds in this class often demonstrate antioxidant properties, which can protect against oxidative stress—a significant factor in various diseases.
  • Enzyme Inhibition : Preliminary data indicate potential inhibitory effects on specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

Biological Activity Summary

Activity TypeDescriptionReferences
NeuroprotectionProtects against Aβ42-induced toxicity in neuronal cells
Antioxidant PropertiesReduces oxidative stress and enhances cell survival
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies and Research Findings

  • Neuroprotective Study :
    • A study investigated the effects of similar compounds on Drosophila models of Alzheimer's disease. The results showed that these compounds could rescue phenotypic defects caused by Aβ42 toxicity, prolonging lifespan and improving motor functions .
  • In Vitro Studies :
    • In vitro assays indicated that this compound enhances neuronal cell viability when exposed to neurotoxic agents. This suggests a protective role against neurodegenerative processes .
  • Mechanistic Insights :
    • Research into the molecular pathways affected by this compound revealed modulation of immune response pathways in neuronal models, indicating a broader impact on neuroinflammation associated with neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.